molecular formula C20H21N5O3S B3980147 1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE

1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE

Cat. No.: B3980147
M. Wt: 411.5 g/mol
InChI Key: BZLCIASPDKEICF-UHFFFAOYSA-N
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Description

1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that features a pyrazole ring, a nitrophenyl group, a thiophene ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through the condensation of acetylacetone and hydrazine . The nitrophenyl group is introduced via nitration reactions, while the thiophene ring can be synthesized through various cyclization methods . The final step involves coupling these intermediates with piperazine under specific reaction conditions, often using catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the DNA-binding activity of GATA family proteins, thereby affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-14-12-15(2)24(21-14)18-13-16(5-6-17(18)25(27)28)22-7-9-23(10-8-22)20(26)19-4-3-11-29-19/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLCIASPDKEICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CS4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE

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